![molecular formula C19H14BrFO5 B2532924 Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-53-2](/img/structure/B2532924.png)
Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The bromo and fluoro substituents are introduced through halogenation reactions, while the carboxylate group is added via esterification.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to a bromine atom.
Reduction: The fluoro group can be reduced to a hydroxyl group.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromine (Br₂)
Reduction: Fluorophenol
Substitution: Amides or esters
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for use in drug development, particularly in targeting specific diseases.
Industry: It can be used in the production of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
Methyl 5-(4-fluorophenyl)-2-methylbenzofuran-3-carboxylate
Methyl 6-bromo-5-(2-oxoethoxy)benzofuran-3-carboxylate
Uniqueness: Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate stands out due to its combination of bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and potential of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C21H18BrFO6 with a molecular weight of approximately 465.271 g/mol. Its structure features a benzofuran core, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H18BrF O6 |
Molecular Weight | 465.271 g/mol |
Structural Features | Benzofuran core, bromine and fluorine substitutions |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzofuran Core : Utilizing appropriate precursors to construct the benzofuran framework.
- Introduction of Functional Groups : Incorporating the bromo and fluorophenyl groups through electrophilic aromatic substitution or similar reactions.
- Final Modifications : Adding the methoxyethyl and carboxylate groups to enhance solubility and biological activity.
These synthetic pathways allow for the optimization of biological activity by modifying functional groups.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzofuran can inhibit the growth of various cancer cell lines. The compound's structural components may enhance its interaction with specific targets involved in cancer progression.
In vitro studies using MTT assays have demonstrated that this compound exhibits promising cytotoxic effects against lung (A549) and cervical (HeLa) cancer cell lines, with calculated IC50 values indicating effective inhibition of cell viability.
Interaction Studies
Preliminary interaction studies suggest that this compound may bind to key enzymes or receptors implicated in cancer pathways. For example, molecular docking studies have been performed against targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), indicating potential therapeutic mechanisms.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects against A549 and HeLa cell lines.
- Method : MTT assay conducted with varying concentrations.
- Results : Significant inhibition observed, with morphological changes in treated cells suggesting effective cytotoxicity.
-
Molecular Docking Analysis :
- Objective : Investigate binding affinities to ERK2 and FGFR2.
- Method : Computational docking simulations were performed.
- Results : Strong binding interactions were noted, supporting further investigation into its mechanism of action.
Properties
IUPAC Name |
methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFO5/c1-10-18(19(23)24-2)13-7-17(14(20)8-16(13)26-10)25-9-15(22)11-3-5-12(21)6-4-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFBBTVJOHESOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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